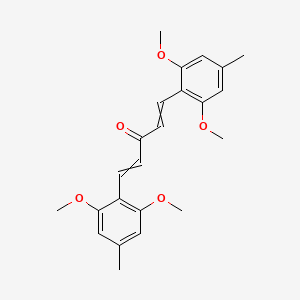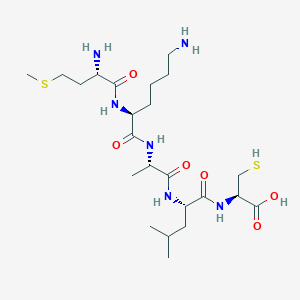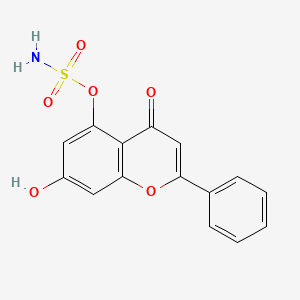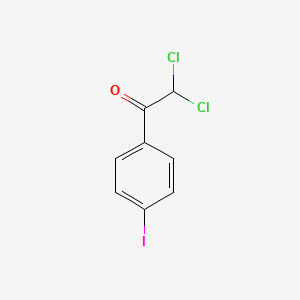
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 2,6-dimethoxy-4-methylphenyl groups attached to a penta-1,4-dien-3-one backbone. Its molecular formula is C23H26O4, and it has a molecular weight of 366.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one typically involves the condensation of appropriate aldehydes with acetone under basic conditions. One common method is the Claisen-Schmidt condensation, where 2,6-dimethoxy-4-methylbenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the conjugated diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings or the diene system .
Scientific Research Applications
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one, particularly in its anticancer activity, involves the induction of endoplasmic reticulum stress and subsequent activation of apoptotic pathways. The compound interacts with molecular targets such as C/EBP homologous protein (CHOP) and caspases, leading to programmed cell death in cancer cells . This mechanism is distinct from other compounds like curcumin, which do not induce endoplasmic reticulum stress at similar concentrations .
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(2-methoxyphenyl)penta-1,4-dien-3-one: Similar in structure but with methoxy groups instead of dimethoxy groups.
1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
(1E,4E)-1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups at different positions, affecting its reactivity and applications.
Uniqueness
1,5-Bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one is unique due to the presence of both dimethoxy and methyl groups on the aromatic rings, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research in various fields, including organic synthesis, medicinal chemistry, and materials science .
Properties
CAS No. |
918668-49-2 |
|---|---|
Molecular Formula |
C23H26O5 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1,5-bis(2,6-dimethoxy-4-methylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H26O5/c1-15-11-20(25-3)18(21(12-15)26-4)9-7-17(24)8-10-19-22(27-5)13-16(2)14-23(19)28-6/h7-14H,1-6H3 |
InChI Key |
LRQWPVGSOKXIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C=CC(=O)C=CC2=C(C=C(C=C2OC)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Benzyloxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14200612.png)
![1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine](/img/structure/B14200623.png)
![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)

![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

